molecular formula C13H20FN3 B2542490 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine CAS No. 178672-12-3

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B2542490
CAS No.: 178672-12-3
M. Wt: 237.322
InChI Key: AYBUIEUDODPVQZ-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine is a useful research compound. Its molecular formula is C13H20FN3 and its molecular weight is 237.322. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-catalyzed synthesis : The compound has been synthesized using Fe-catalysis, showcasing its chemical versatility and potential for modification (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Crystal Structure Analysis : Studies on its crystal structure have provided insights into its molecular conformation, which is critical for understanding its chemical behavior and potential applications (Betz et al., 2011).

Therapeutic Potential and Molecular Interaction

  • Dopamine Transporter Interactions : Research has explored its interaction with the dopamine transporter, suggesting potential therapeutic applications in psychostimulant abuse disorders (Slack et al., 2020).
  • Serotonin Receptor Binding : It's been studied for binding affinities at serotonin receptors, indicating potential for use in neuropsychiatric conditions (van Niel et al., 1999).

Biological Activities

  • Carbonic Anhydrase Inhibition : The compound has shown promise in inhibiting human carbonic anhydrase, which can be relevant in the treatment of certain medical conditions (Gul et al., 2019).
  • Potential in Cancer Therapy : Synthesis and evaluation for anticancer properties and carbonic anhydrase inhibition highlight its potential in cancer therapeutics (Tuğrak et al., 2019).

Photophysical Properties

  • Photo-induced Electron Transfer : Research into its luminescent properties and photo-induced electron transfer capabilities suggests applications in materials science and photophysics (Gan et al., 2003).

Mechanism of Action

One study suggests that a compound similar to “3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine” acts as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound include H314 and H335, indicating that it causes severe skin burns and eye damage and may cause respiratory irritation .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c14-12-4-1-2-5-13(12)17-10-8-16(9-11-17)7-3-6-15/h1-2,4-5H,3,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUIEUDODPVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178672-12-3
Record name 3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-[4-(2-fluorophenyl)piperazin-1-yl]propylphthalimide (1.87 g, 5.09 mmol) and hydrazine hydrate (305 mg, 6.11 mol) in 10L of ethanol was heated at 90° C. for 2 hours. The mixture was allowed to cool to room temperature and then diluted with 4 mL of ethyl acetate and 60 mL of diethyl ether. The mixture was filtered and the solvents were removed by evaporation to give 3-[4-(2-fluorophenyl)piperazin-1-yl]propylamine (574 g, 2.42 mmol).
Name
3-[4-(2-fluorophenyl)piperazin-1-yl]propylphthalimide
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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